8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-1,12-diazatricyclo[8400,2,7]tetradeca-2,4,6-triene hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where the formation of the tricyclic structure is achieved through the use of specific catalysts and reaction conditions. For example, the use of palladium-catalyzed coupling reactions can be employed to form the desired tricyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the tricyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene
- Tert-butyl (10R)-5-[(2,6-dioxopiperidin-3-yl)amino]-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate
Uniqueness
8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11;/h1-4,9,12H,5-8H2;1H |
InChI Key |
ZGRLKUNDSJJMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)COC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.